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Compound of Interest

Compound Name: 1-Bromo-1-fluoroethane

Cat. No.: B3349677 Get Quote

Abstract: 1-Bromo-1-fluoroethane (HBFC-151b1a) is a halogenated hydrocarbon of significant interest in synthetic chemistry. Its structure contains a

chiral center, making it a valuable building block for the synthesis of complex, stereospecific molecules, particularly in the pharmaceutical and agroche

industries. This guide provides an in-depth overview of the chemical and physical properties, structural characteristics, synthesis protocols, and key

reactivity patterns of 1-bromo-1-fluoroethane, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Stereoisomerism
1-Bromo-1-fluoroethane possesses a single stereocenter at the first carbon atom (C1), the point of attachment for both the bromine and fluorine ato

This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-bromo-1-fluoroethane and (S)-1-bro
fluoroethane. The physical and chemical properties of these enantiomers are identical, except in their interaction with other chiral entities and with pl

polarized light. Typically, the compound is produced and used as a racemic mixture (an equal mixture of both enantiomers).

Key identifiers for this compound are summarized in the table below.

Identifier Racemic Mixture (S)-Enantiomer

IUPAC Name 1-Bromo-1-fluoroethane[1] (1S)-1-bromo-1-fluoroethane[2]

CAS Number 2311-13-9[1][3] Not separately registered

Molecular Formula C₂H₄BrF[1][3] C₂H₄BrF[2]

SMILES CC(F)Br[1] C--INVALID-LINK--Br[2]

InChIKey ZVHZPFSWZWSDEN-UHFFFAOYSA-N[1] ZVHZPFSWZWSDEN-UWTATZPHSA-N[2]

graph Stereoisomers {

layout=neato;

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#20212

edge [fontname="Arial", fontsize=10, color="#5F6368"];

racemic [label="1-Bromo-1-fluoroethane\n(Racemic Mixture)", pos="0,1.5!"];

s_enantiomer [label="(S)-1-Bromo-1-fluoroethane", pos="-1.5,0!"];

r_enantiomer [label="(R)-1-Bromo-1-fluoroethane", pos="1.5,0!"];

racemic -- s_enantiomer [label="Contains"];

racemic -- r_enantiomer [label="Contains"];

}

Stereoisomeric relationship of 1-bromo-1-fluoroethane.
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Physicochemical Properties
The physicochemical properties of 1-bromo-1-fluoroethane are critical for its handling, reaction setup, and purification. The available data, largely ba

on computational estimates, are compiled below.

Property Value

Molecular Weight 126.96 g/mol [1][2]

Monoisotopic Mass 125.94804 Da[1]

Boiling Point (estimated) 71.59 °C[3]

Density (estimated) 2.000 g/cm³[3]

Refractive Index (estimated) 1.4236[3]

XLogP3 1.9

Topological Polar Surface Area (TPSA) 0 Å²[1]

Synthesis and Preparation
The synthesis of 1-bromo-1-fluoroethane can be achieved through several routes. Two notable methods are outlined below.

Synthesis via Photo-induced Hydrobromination
A classic method for preparing 1-bromo-1-fluoroethane involves the photo-induced addition of hydrogen bromide (HBr) to vinyl fluoride in the gas ph

This reaction proceeds via a free-radical mechanism. According to Markovnikov's rule for radical additions, the bromine radical (Br•) adds to the carbo

atom that is less substituted (the one bearing more hydrogens), leading to the formation of the more stable secondary radical. Subsequent abstraction

hydrogen atom from HBr yields the product. This pathway favors the formation of 1-bromo-1-fluoroethane over its isomer, 1-bromo-2-fluoroethane.[4

Experimental Protocol Outline:

Reactant Preparation: Gaseous vinyl fluoride and hydrogen bromide are introduced into a reaction vessel suitable for photochemical reactions (e.g

made of quartz).

Initiation: The reaction is initiated by UV irradiation, which causes the homolytic cleavage of HBr to generate bromine radicals.

Propagation: The bromine radical adds to the vinyl fluoride double bond, followed by hydrogen abstraction from another HBr molecule.

Termination: The reaction is terminated by the combination of any two radical species.

Purification: The product mixture is cooled, and 1-bromo-1-fluoroethane is separated from unreacted starting materials and byproducts, typically b

fractional distillation.

Vinyl Fluoride (g)
+ Hydrogen Bromide (g)

UV Irradiation
(Gas Phase)

1-Bromo-1-fluoroethane

Click to download full resolution via product page
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Synthesis via photo-induced hydrobromination.

Synthesis via Photoredox Catalysis
A more modern approach involves the photoredox-catalyzed addition of dibromofluoromethane (CHBr₂F) to unactivated alkenes.[5] This method offer

direct and efficient route to 1-bromo-1-fluoroalkanes under mild conditions.

Experimental Protocol Outline:[5]

Reaction Setup: An unactivated alkene and dibromofluoromethane are dissolved in a suitable solvent such as THF.

Catalyst Addition: A photoredox catalyst, for example, [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆, is added to the mixture.

Reaction Conditions: The mixture is irradiated with visible light at room temperature until the reaction is complete.

Workup and Purification: The solvent is removed under reduced pressure, and the resulting 1-bromo-1-fluoroalkane product is purified using colum

chromatography.

Spectroscopic Analysis
While experimental spectra for 1-bromo-1-fluoroethane are not widely published, its spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy: The spectrum is expected to show two main signals:

A methyl group (-CH₃) signal, which would appear as a doublet of doublets due to coupling with both the adjacent proton (³JHH) and the fluorine 

(³JHF).

A methine proton (-CHBrF) signal, which would appear as a doublet of quartets due to coupling with the fluorine atom (²JHF) and the three proto

the methyl group (³JHH).

¹³C NMR Spectroscopy: Two signals are expected:

One for the methyl carbon, which will be split into a doublet by the geminal fluorine atom.

One for the methine carbon, which will show a large one-bond coupling to the directly attached fluorine atom (¹JCF).

Infrared (IR) Spectroscopy: Key absorption bands would include:

C-H stretching: Around 2950-3000 cm⁻¹.

C-H bending: Around 1380-1470 cm⁻¹.

C-F stretching: A strong band typically in the 1000-1100 cm⁻¹ region.[6]

C-Br stretching: A strong band in the fingerprint region, typically between 515-690 cm⁻¹.[7][8]

Chemical Reactivity: A Case Study in Nucleophilic Substitution
1-Bromo-1-fluoroethane is an excellent substrate for studying nucleophilic substitution (SN2) reactions. A well-documented example is its reaction w

sodium methoxide.[9]

The SN2 Reaction with Sodium Methoxide
When (S)-1-bromo-1-fluoroethane reacts with sodium methoxide (NaOCH₃), the methoxide ion acts as a nucleophile, attacking the electrophilic carb

atom and displacing the bromide ion.

Experimental Protocol Outline:

Reaction Setup: (S)-1-bromo-1-fluoroethane is dissolved in a suitable polar aprotic solvent (e.g., acetone or DMF) to facilitate the SN2 mechanism
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Nucleophile Addition: Sodium methoxide is added to the solution. The reaction is typically run at a controlled temperature.

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearanc

the starting material and the appearance of the product.

Workup: Upon completion, the reaction mixture is typically quenched with water, and the organic product is extracted with a suitable solvent.

Purification: The product, (S)-1-fluoro-1-methoxyethane, is purified by distillation or chromatography.

Key Mechanistic Points:

Leaving Group: Bromide is a much better leaving group than fluoride because the bromide ion is a weaker base and more stable. Therefore, the C-

bond is selectively cleaved.[10]

Stereochemistry: The SN2 reaction proceeds with a backside attack, which leads to an inversion of the stereochemical configuration at the chiral ce

[11] However, an interesting anomaly occurs in this specific reaction. While the absolute configuration in space inverts, the Cahn-Ingold-Prelog (CIP

priority of the incoming nucleophile (-OCH₃) is different from the leaving group (-Br). Due to these priority rule changes, the product is also designat

(S). This is a crucial teaching point: inversion of configuration does not always lead to a change in the R/S descriptor.[9][12]

Reactants

Transition State
Products

(S)-1-Bromo-1-fluoroethane

[Trigonal Bipyramidal]

 Backside Attack

Methoxide (⁻OCH₃)

(S)-1-Fluoro-1-methoxyethane Inversion

Bromide (Br⁻)

Click to download full resolution via product page

SN2 reaction of (S)-1-bromo-1-fluoroethane.

Safety and Handling
1-Bromo-1-fluoroethane is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Class GHS Statement

Flammability H225: Highly flammable liquid and vapor

Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Respiratory Hazard H335: May cause respiratory irritation

Environmental Hazard
H420: Harms public health and the environment by destroying ozone in the

upper atmosphere

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Keep away from heat, sparks, open flames, and other ignition sources.
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Avoid breathing vapors and contact with skin and eyes.

Conclusion
1-Bromo-1-fluoroethane is a versatile chiral building block with significant potential in organic synthesis. Its well-defined structure and predictable

reactivity, particularly in nucleophilic substitution reactions, make it a valuable tool for constructing complex molecules. A thorough understanding of it

properties, synthesis, and handling is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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